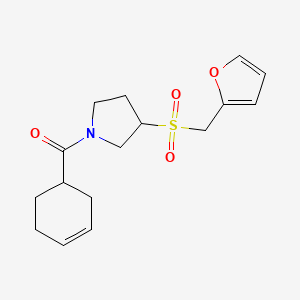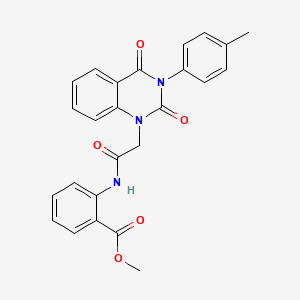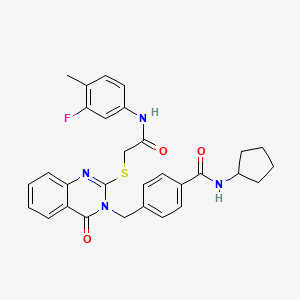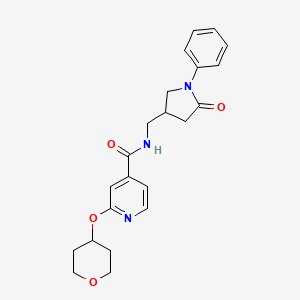
2-(pyridin-2-yl)-N-(m-tolyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that can include condensation, cyclization, and functionalization steps. For example, the synthesis of metal complexes with quinoline carboxylate ligands, such as 2-(pyridin-4-yl)quinoline-4-carboxylic acid, has been reported under hydrothermal conditions, where the structures were determined by various spectroscopic methods and single-crystal X-ray diffraction analysis (Zhang et al., 2016). Another example includes the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, highlighting the complex nature of synthesizing quinoline derivatives with specific functional groups (Yang et al., 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those with pyridin-2-yl and m-tolyl groups, can be characterized using various techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the compound's molecular geometry, bond lengths, angles, and overall molecular conformation. The crystal structure of a related compound, 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate, has been elucidated, showing the interactions and arrangement in the crystal lattice (Huang et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and coordination with metal ions. These reactions can significantly alter the chemical properties and potential applications of the compounds. For instance, lithiation followed by intramolecular attack has been utilized to synthesize polycyclic heterocycles from quinoline carboxamides (Clayden et al., 2005).
科学的研究の応用
Synthesis and Coordination Chemistry for Targeted NO Delivery
The synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, which are structurally related to 2-(pyridin-2-yl)-N-(m-tolyl)quinoline-4-carboxamide, has been explored for their ability to form coordinate bonds with metal ions like Mn(II) and Fe(II). These compounds exhibit potential in the targeted delivery of nitric oxide (NO) to biological sites, such as tumors, where NO can be released upon exposure to long-wavelength light. This approach highlights the application of such compounds in medicinal chemistry, particularly in the development of therapeutic agents that leverage the biological effects of NO (Yang et al., 2017).
Antiproliferative Activities Against Human Cancer Cell Lines
A series of amide derivatives, closely related to the queried compound, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, including liver, breast, and colon carcinoma cell lines. These derivatives demonstrate significant cytotoxic activity, indicating their potential in cancer treatment through the inhibition of cell proliferation (Pirol et al., 2014).
Coordination Behavior and Cytotoxicity of Carboxamide Palladium(II) Complexes
Research into carboxamide palladium(II) complexes, bearing structural similarities to this compound, reveals insights into their coordination behavior and substitution kinetics. These complexes exhibit favorable interactions with DNA and proteins, alongside potent cytotoxic effects on various cancer cell lines. Such findings underscore their relevance in chemotherapy, particularly as alternatives to cisplatin with potentially reduced side effects (Omondi et al., 2021).
Antibacterial and Photoluminescent Properties
The study of metal complexes based on quinoline carboxylate ligands from 2-(pyridin-4-yl)quinoline-4-carboxylic acid, a compound analogous to the one , has yielded insights into their structural, antibacterial, and photoluminescent properties. These complexes display significant antibacterial activity against various strains, suggesting their utility in developing new antibacterial agents. Additionally, their photoluminescent behavior offers potential applications in bioimaging and sensors (Zhang et al., 2016).
特性
IUPAC Name |
N-(3-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-7-6-8-16(13-15)24-22(26)18-14-21(20-11-4-5-12-23-20)25-19-10-3-2-9-17(18)19/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBVXVQLDNWQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate](/img/structure/B2498406.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide](/img/structure/B2498409.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)
![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)
![N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2498413.png)
![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)
![N-(Dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B2498418.png)
![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)



